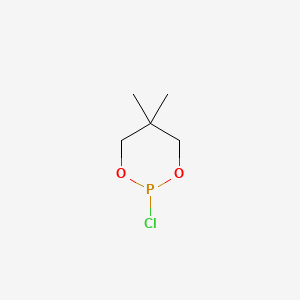

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClO2P/c1-5(2)3-7-9(6)8-4-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOZVFGTRXLBTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(OC1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062411 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2428-06-0 | |

| Record name | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2428-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002428060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7KH4HJ8VE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane CAS number 4090-55-5

Macrocyclization Dynamics: A Technical Guide to 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 4090-55-5) in Nucleotide Synthesis

Executive Summary & Chemical Identity

In the realm of advanced organophosphorus chemistry and oligonucleotide synthesis, the efficient construction of macrocyclic structures remains a formidable challenge due to steric hindrance and competing side reactions. This compound 2-oxide (commonly abbreviated as DMOCP; CAS 4090-55-5) has emerged as an indispensable phosphorylating and cyclization reagent.

Unlike standard coupling activators (e.g., ethylthio-1H-tetrazole or pivaloyl chloride) which often fail when applied to bulky, modified nucleosides, DMOCP is specifically engineered to drive the macrocyclization of linear dinucleotides into cyclic dinucleotides (CDNs) ()[1]. As a Senior Application Scientist, I have observed that the unique structural topology of DMOCP is the definitive factor in its high success rate for synthesizing complex signaling molecules like cyclic diguanosine monophosphate (c-di-GMP) ()[2].

Physicochemical Profiling & Quantitative Data

To ensure reproducibility in moisture-sensitive cyclization workflows, understanding the exact physicochemical parameters of DMOCP is critical. The reagent must be handled under strictly anhydrous conditions, as the P-Cl bond is highly susceptible to premature hydrolysis.

Table 1: Physicochemical Properties of DMOCP ()[3]

| Property | Value |

|---|---|

| CAS Number | 4090-55-5 |

| IUPAC Name | 2-Chloro-5,5-dimethyl-1,3,2λ⁵-dioxaphosphinan-2-one |

| Molecular Formula | C₅H₁₀ClO₃P |

| Molecular Weight | 184.56 g/mol |

| Melting Point | 97–102 °C |

| Physical State | Solid (Colorless to pale yellow) |

| Assay Purity | ≥ 95% |

Mechanistic Insights: The Causality of DMOCP Reactivity

The efficacy of DMOCP is not accidental; it is a product of precise stereoelectronic design. When synthesizing CDNs, researchers must force a sterically hindered 3'-hydroxyl group to attack an activated phosphorus center.

The Causality of the Reagent Design:

-

Electrophilic Activation: The presence of the highly electronegative chlorine atom attached to the pentavalent phosphorus (P=O) creates a highly electrophilic center, making it an exceptional leaving group upon nucleophilic attack by the dinucleotide.

-

The Thorpe-Ingold (Gem-Dimethyl) Effect: The two methyl groups at the 5-position of the dioxaphosphorinane ring are the true workhorses of this molecule. By exerting steric bulk, they restrict the conformational flexibility of the six-membered ring. This prevents the reagent from collapsing or undergoing unwanted side reactions (such as linear oligomerization or pyrophosphate formation), thereby funneling the reaction energy strictly toward the desired macrocyclization of the H-phosphonate intermediate ().

Biological Context: Targeting the cGAS-STING Pathway

The primary application of DMOCP is the synthesis of c-di-GMP and its analogues. In biological systems, c-di-GMP is a ubiquitous bacterial second messenger. In eukaryotic cells, these cyclic dinucleotides are detected by the Stimulator of Interferon Genes (STING) receptor, triggering a robust innate immune response. Synthetic CDNs produced via DMOCP cyclization are currently at the forefront of cancer immunotherapy and vaccine adjuvant development.

Figure 1: The cGAS-STING signaling pathway targeted by synthetic cyclic dinucleotides.

Experimental Protocol: Self-Validating One-Flask Synthesis of c-di-GMP

The following protocol outlines the industry-standard one-flask macrocyclization of c-di-GMP using DMOCP, adapted from field-proven methodologies ()[4].

Prerequisites: All glassware must be flame-dried. Reactions must be performed under an inert argon atmosphere.

Table 2: Stoichiometric Parameters for c-di-GMP Macrocyclization

| Reagent | Function | Equivalents (relative to precursor) |

|---|---|---|

| Linear Dinucleotide | Substrate | 1.0 equiv |

| DMOCP | Cyclization Activator | 3.5 equiv |

| H₂O | Oxygen Donor | 10.0 equiv (relative to DMOCP) |

| Iodine (I₂) | Oxidant | 1.3 equiv |

Step-by-Step Methodology

Step 1: Detritylation of the Linear Precursor

-

Dissolve the protected linear dinucleotide in anhydrous CH₂Cl₂.

-

Add 6% dichloroacetic acid (DCA) in CH₂Cl₂.

-

Causality: DCA is chosen because it is acidic enough to selectively cleave the 5'-O-dimethoxytrityl (DMTr) protecting group, but mild enough to prevent depurination of the guanine bases.

-

Self-Validation Checkpoint: The solution will immediately turn deep orange . This visual cue confirms the formation of the trityl cation. After 10 minutes, quench with pyridine; the fading of the orange color validates successful neutralization.

Step 2: Macrocyclization via DMOCP

-

Concentrate the mixture to an oil and redissolve in anhydrous pyridine.

-

Add 3.5 equivalents of 95% DMOCP (CAS 4090-55-5). Stir for 10 minutes.

-

Causality: The stoichiometric excess of DMOCP overcomes the immense steric resistance of the bulky dinucleotide, driving the rapid formation of the cyclic P(III) intermediate.

-

Self-Validation Checkpoint: Extract a 10 µL aliquot for HPLC analysis. The protocol must be paused here. You may only proceed to oxidation once the chromatogram confirms the complete disappearance of the linear precursor peak.

Step 3: Oxidation of the Phosphite Triester

-

Add 10 equivalents of H₂O (relative to DMOCP), immediately followed by 1.3 equivalents of Iodine (I₂). Stir for exactly 5 minutes.

-

Causality: Water acts as the nucleophilic oxygen donor, while iodine rapidly oxidizes the transient, unstable P(III) intermediate into the stable P(V) phosphodiester linkage.

-

Self-Validation Checkpoint: The solution will turn dark brown upon I₂ addition. Pour the mixture into an aqueous solution containing 1.0 g of Sodium Bisulfite (NaHSO₃). The immediate dissipation of the dark color visually validates the complete reduction of unreacted iodine, preventing over-oxidation of the nucleobases.

Step 4: Neutralization and Global Deprotection

-

Slowly add NaHCO₃ to neutralize the acidic byproducts. (Foaming will occur, validating active neutralization).

-

Treat the crude intermediate with 33% methylamine in ethanol to remove nucleobase protecting groups, followed by Et₃N·3HF to cleave the 2'-O-silyl groups.

-

Purify via reverse-phase HPLC to yield pure c-di-GMP.

Figure 2: Self-validating one-flask experimental workflow for c-di-GMP synthesis using DMOCP.

References

-

Gaffney, B. L., & Jones, R. A. "One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP)." Current Protocols in Nucleic Acid Chemistry, 2012. URL:[Link]

-

Bourderioux, A., et al. "Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists." Journal of Medicinal Chemistry, 2018. URL:[Link]

-

U.S. Environmental Protection Agency (EPA). "1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide - Substance Details - SRS." Substance Registry Services. URL:[Link]

Sources

- 1. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. One-Flask Synthesis of Cyclic Diguanosine Monophosphate (c-di-GMP) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (DMCP)

[1]

Molecular Formula: C₅H₁₀ClO₃P CAS Registry Number: 4090-55-5 Synonyms: DMOCP, 5,5-Dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane, Neopentylene phosphorochloridate[1][2]

Executive Summary

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (DMCP) represents a specialized class of cyclic phosphorylating agents characterized by exceptional structural stability and tunable reactivity.[1] Unlike linear phosphoryl chlorides, DMCP incorporates a neopentyl glycol backbone that confers conformational rigidity through the gem-dimethyl effect.[1] This structural feature suppresses ring opening and polymerization, making DMCP a superior reagent for the synthesis of complex organophosphorus molecules, including cyclic nucleotides (such as c-di-GMP), phosphoramidates, and flame-retardant precursors.[1]

This technical guide provides a comprehensive analysis of DMCP, detailing its synthesis, mechanistic behavior, and application in high-value chemical transformations.[1] It serves as a reference for medicinal chemists and process engineers seeking to leverage cyclic phosphorus electrophiles.[1]

Chemical Profile and Properties[3][4][5][6][7][8][9]

DMCP exists as a white crystalline solid or semi-solid, distinguishing it from many liquid phosphoryl chlorides.[1] Its stability is attributed to the 1,3,2-dioxaphosphorinane ring system, which adopts a chair conformation where the 5,5-dimethyl substitution minimizes 1,3-diaxial interactions.[1]

Table 1: Physicochemical Specifications

| Property | Value | Notes |

| Molecular Weight | 184.56 g/mol | |

| Physical State | White crystalline solid | Hygroscopic |

| Melting Point | 97–102 °C | Literature value [1] |

| Boiling Point | ~152 °C (at 760 mmHg) | Decomposition may occur at high T |

| Solubility | DCM, Toluene, THF, MeCN | Reacts violently with water/alcohols |

| Purity Grade | Typically ≥95% | Analyzed via ³¹P NMR |

| Stability | Moisture Sensitive | Hydrolyzes to the corresponding acid |

Synthesis and Production

The industrial and laboratory-scale production of DMCP relies on the condensation of 2,2-dimethyl-1,3-propanediol (neopentyl glycol) with phosphorus oxychloride (POCl₃).[1] This reaction is thermodynamically driven by the formation of stable P-O bonds and the release of HCl.

Synthetic Pathway

The reaction proceeds via a double nucleophilic substitution at the phosphorus center. The use of a base (typically triethylamine or pyridine) is critical to scavenge the HCl byproduct, preventing acid-catalyzed side reactions.

Figure 1: Step-wise synthesis of DMCP via condensation of neopentyl glycol and phosphorus oxychloride.[1]

Optimized Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of POCl₃ and the product.

Reagents:

-

Phosphorus Oxychloride (POCl₃): 1.0 equiv.[1]

-

2,2-Dimethyl-1,3-propanediol: 1.0 equiv.[1]

-

Triethylamine (Et₃N): 2.05 equiv.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.[1]

Procedure:

-

Setup: Charge a 3-neck round-bottom flask with POCl₃ and anhydrous DCM. Cool the system to 0°C using an ice bath.

-

Addition: Dissolve neopentyl glycol and triethylamine in DCM. Add this solution dropwise to the POCl₃ solution over 60 minutes, maintaining the internal temperature below 5°C. The slow addition prevents exotherm-driven polymerization.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitoring via TLC or ³¹P NMR is recommended.[1]

-

Workup: Filter the precipitated triethylamine hydrochloride salts under an inert atmosphere.

-

Purification: Concentrate the filtrate under reduced pressure. The residue can be recrystallized from dry hexane/toluene or sublimed for high-purity applications.[1]

Mechanistic Chemistry

DMCP functions as a "hard" electrophile at the phosphorus atom. The reactivity is governed by the leaving group ability of the chloride ion and the strain/sterics of the six-membered ring.

The Neopentyl Effect

The 5,5-dimethyl group is not merely structural; it exerts a Thorpe-Ingold effect (gem-dimethyl effect).[1] This pre-organizes the glycol oxygen atoms into a conformation favorable for cyclization and stabilizes the resulting ring against hydrolytic cleavage compared to unsubstituted 1,3,2-dioxaphosphorinanes.[1]

Reactivity Profile

The P-Cl bond in DMCP is highly susceptible to nucleophilic attack by alcohols, amines, and thiols.[1] The reaction follows an addition-elimination mechanism (Sɴ2@P), proceeding through a trigonal bipyramidal transition state.[1]

Figure 2: Nucleophilic substitution mechanism at the Phosphorus(V) center of DMCP.[1]

Applications in Research & Development

Nucleotide Synthesis (c-di-GMP)

DMCP is a critical reagent in the synthesis of cyclic diguanosine monophosphate (c-di-GMP), a ubiquitous bacterial secondary messenger.[1] The reagent facilitates the formation of the internucleotide phosphodiester linkages while maintaining the cyclic phosphate protection required for subsequent cyclization steps [2].

Derivatization and Analytical Chemistry

In GC-MS and NMR analysis, DMCP is used to derivatize sterically hindered alcohols and phenols.[1] The resulting cyclic phosphates exhibit distinct ³¹P NMR shifts (typically -10 to -20 ppm relative to H₃PO₄), allowing for precise structural elucidation and quantification of complex mixtures [3].[1]

Flame Retardants and Stabilizers

The neopentyl backbone provides thermal stability, making DMCP derivatives suitable candidates for flame retardant additives in polymers. The cyclic phosphate moiety acts as a char-former during combustion, interrupting the fire cycle.[1]

Handling and Safety Information

Hazard Classification:

-

Corrosive (Category 1B): Causes severe skin burns and eye damage.[1]

-

Moisture Sensitive: Reacts violently with water to release HCl and phosphoric acid derivatives.[1]

Personal Protective Equipment (PPE):

-

Respiratory: Use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) cartridges if aerosols are present.[1]

-

Skin: Handle with Nitrile gloves (minimum thickness 0.11 mm).[1]

-

Eyes: Tightly fitting safety goggles and face shield.[1]

Storage: Store under nitrogen or argon in a cool, dry place. Keep containers tightly sealed to prevent hydrolysis.[1]

References

-

Sigma-Aldrich.[1][2][3] (n.d.). This compound 2-oxide Product Specification. Retrieved from [1]

-

Gaffney, B. L., et al. (2012).[1] One-flask synthesis of cyclic diguanosine monophosphate (c-di-GMP). Current Protocols in Nucleic Acid Chemistry.

-

Fukal, J., et al. (2017).[1] The benchmark of structural interpretation of the ³¹P NMR chemical shifts. Physical Chemistry Chemical Physics, 19(47), 31830-31841.[1]

-

Fisher Scientific.[1] (2012).[1] Safety Data Sheet: 2-Chloro-1,3,2-dioxaphospholane-2-oxide. Retrieved from

Technical Guide: Spectroscopic Data & Handling of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Executive Summary

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (CAS 2428-06-0), also known as neopentylene phosphorochloridite, is a critical trivalent phosphorus (P(III)) reagent used primarily as a phosphorylating agent in nucleotide synthesis, antioxidant production, and ligand design.

Its utility is defined by the high reactivity of the P-Cl bond. However, this reactivity makes the compound highly susceptible to hydrolysis and oxidation. The most common analytical error in handling this compound is conflating the active P(III) chloride with its P(V) oxide or hydrolysis products.

This guide provides a self-validating spectroscopic framework to ensure reagent integrity, distinguishing the target molecule from its degradation products (CAS 4090-55-5 and CAS 4090-60-2).

Structural Identity & Spectroscopic Data[1][2][3][4][5]

Molecular Specifications

-

Common Name: Neopentylene phosphorochloridite

-

CAS Number: 2428-06-0[5]

-

Molecular Formula: C₅H₁₀ClO₂P

-

Molecular Weight: 168.56 g/mol

-

Geometry: Chair conformation is preferred, with the chlorine atom typically in the axial position to minimize steric repulsion with the 3,5-diaxial hydrogens, though rapid flipping can occur in solution.

Spectroscopic Fingerprint (The "Truth" Table)

The following table summarizes the diagnostic signals required to validate the compound.

| Spectroscopy | Parameter | Target: P(III)-Cl (Active) | Impurity: P(V)=O (Oxide) | Impurity: P(V)-H (Hydrolysis) |

| Chemical Shift ( | 145.0 – 150.0 ppm (Singlet) | -5.0 – +5.0 ppm | 3.0 – 10.0 ppm | |

| Coupling ( | No | No | ||

| Gem-dimethyl | ||||

| Methylene (-CH₂-) | ||||

| IR | Key Stretches | P-Cl: ~480-520 cm⁻¹P-O-C: ~1020-1050 cm⁻¹ | P=O: ~1280-1300 cm⁻¹ | P-H: ~2400 cm⁻¹ |

Critical Insight: The

P NMR shift is the primary quality control metric. A shift from ~148 ppm to ~0 ppm indicates total degradation. The presence of a large doublet in the proton-coupledP NMR spectrum confirms the presence of the H-phosphonate (hydrolysis product).

Synthetic Pathway & Process Control

The synthesis involves the condensation of Phosphorus Trichloride (

Reaction Workflow Diagram

Figure 1: Synthetic pathway for this compound showing reactants and critical byproduct removal.

Detailed Protocol

Reagents:

-

Phosphorus Trichloride (

): 1.0 eq (Freshly distilled) -

Neopentyl Glycol: 1.0 eq (Dried under vacuum)

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous)

-

Base (Optional): Triethylamine (2.0 eq) if HCl gas sweep is not feasible.

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with an addition funnel, N₂ inlet, and a bubbler (to monitor HCl evolution).

-

Solvation: Dissolve

in anhydrous DCM at 0°C under inert atmosphere. -

Addition: Dissolve Neopentyl Glycol in DCM. Add this solution dropwise to the

over 60 minutes. Note: Exothermic reaction. Maintain Temp < 5°C. -

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. If using a base, the amine hydrochloride salt will precipitate.

-

Purification:

-

If Base used: Filter the precipitate under inert gas (Schlenk filtration).

-

If No Base: Degas the solution with N₂ for 1 hour to remove residual HCl.

-

-

Isolation: Remove solvent under reduced pressure. Distill the residue under high vacuum (typically 60-70°C at 0.5 mmHg).

-

Validation: Immediately acquire

P NMR in

Handling, Stability & Degradation Pathways

The P(III)-Cl bond is extremely moisture-sensitive. Upon contact with water, it hydrolyzes to the H-phosphonate (often misidentified as a phosphite). Oxidation leads to the Phosphorochloridate.

Degradation Logic Diagram

Figure 2: Degradation pathways. The shift from 148 ppm to <10 ppm is the definitive sign of reagent failure.

Self-Validating Storage Protocol

To maintain scientific integrity, follow this storage protocol:

-

Container: Schlenk tube or Teflon-sealed vial stored inside a glovebox.

-

Temperature: -20°C.

-

Re-validation: Before any critical reaction (e.g., coupling to a nucleoside), run a "quick-check"

P NMR.

References

-

National Institutes of Health (NIH). (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. PubMed Central. Retrieved from [Link]

-

ResearchGate. (2018). Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide with diethyl phosphonate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. echemi.com [echemi.com]

- 4. uochb.cz [uochb.cz]

- 5. This compound | 2428-06-0 | Benchchem [benchchem.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 8. tdx.cat [tdx.cat]

- 9. rsc.org [rsc.org]

Reactivity of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane with nucleophiles

An In-depth Technical Guide to the Reactivity of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the synthesis, reactivity, and synthetic applications of this compound, a key intermediate in organophosphorus chemistry. We will explore its reactions with a variety of nucleophiles, including alcohols, amines, and organometallic reagents, with a focus on reaction mechanisms, stereochemical outcomes, and practical experimental protocols. This document is intended for researchers, scientists, and drug development professionals who utilize organophosphorus compounds in their work.

Introduction: The Versatile Phosphorylating Agent

This compound, and its P(V) oxide analogue, are cyclic phosphorochloridates that serve as powerful reagents for introducing a phosphorus-containing moiety into organic molecules.[1] The core of this reagent is the 1,3,2-dioxaphosphorinane ring system, which is derived from 2,2-dimethyl-1,3-propanediol. This rigid six-membered ring structure imparts specific stereochemical constraints on reactions at the phosphorus center, making it a valuable tool for stereocontrolled synthesis.

The key to its reactivity lies in the highly electrophilic phosphorus atom bonded to an excellent leaving group, chloride. This P-Cl bond is readily susceptible to attack by a wide range of nucleophiles, enabling the formation of new P-O, P-N, and P-C bonds.[1] This versatility makes it an essential building block for synthesizing diverse organophosphorus compounds, from phosphoramidates to phosphonates, which have applications in medicinal chemistry and materials science.[2][3]

Synthesis and Physicochemical Properties

The most common and reliable method for synthesizing the P(V) analogue, this compound 2-oxide, involves the reaction of phosphorus oxychloride (POCl₃) with 2,2-dimethyl-1,3-propanediol.[1] The reaction is typically performed in an anhydrous aprotic solvent, such as toluene, in the presence of a tertiary amine base like triethylamine. The base is crucial as it neutralizes the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[1]

Experimental Protocol: Synthesis of this compound 2-oxide

-

Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is maintained under a dry, inert atmosphere (N₂ or Ar) throughout the reaction.[1]

-

Reagents: Dry toluene is added to the flask, followed by 2,2-dimethyl-1,3-propanediol and triethylamine.

-

Reaction: The flask is cooled in an ice bath. A solution of phosphorus oxychloride in dry toluene is added dropwise from the dropping funnel.

-

Execution: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

-

Workup: The triethylamine hydrochloride salt is removed by filtration. The solvent is removed from the filtrate under reduced pressure.

-

Purification: The crude product is purified by distillation or recrystallization to yield the final product with a purity of ≥95%.[1]

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 4090-55-5 |

| Molecular Formula | C₅H₁₀ClO₃P |

| Molecular Weight | 184.56 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 97-102 °C |

| Hazard | Corrosive, moisture-sensitive[1] |

General Principles of Reactivity with Nucleophiles

The reactivity of this compound is dominated by nucleophilic substitution at the tetracoordinate phosphorus center. The phosphorus atom is electron-deficient due to the high electronegativity of the attached oxygen and chlorine atoms, making it a prime target for electron-rich nucleophiles.

The reaction generally proceeds via a bimolecular mechanism, analogous to the Sₙ2 reaction at carbon.[4] The nucleophile attacks the phosphorus atom from the side opposite to the chloride leaving group (backside attack).[4] This leads to the formation of a transient pentacoordinate trigonal bipyramidal (TBP) intermediate or transition state.[5][6] The stability and subsequent breakdown of this intermediate dictate the stereochemical outcome of the reaction.

Figure 1: General mechanism of nucleophilic substitution at the phosphorus center.

Reactions with Specific Nucleophiles

Reaction with Alcohols and Alkoxides

Alcohols and their corresponding alkoxides are common nucleophiles that react with this compound to form phosphate esters. The choice between a neutral alcohol (alcoholysis) and an alkoxide (a much stronger nucleophile) can influence the reaction conditions and stereochemical outcome.

-

Mechanism & Causality: The reaction with an alcohol, typically carried out in the presence of a non-nucleophilic base like pyridine or triethylamine, proceeds through nucleophilic attack by the alcohol's hydroxyl group on the phosphorus center. The base serves to activate the alcohol and to scavenge the HCl byproduct. Using a pre-formed sodium or potassium alkoxide results in a much faster reaction due to the increased nucleophilicity of the RO⁻ species.

-

Stereochemistry: For cyclic systems like this, nucleophilic displacement reactions often proceed with a high degree of stereospecificity. The attack of the nucleophile typically occurs from the backside relative to the leaving group, resulting in an inversion of configuration at the phosphorus center.[5][7] This is a hallmark of a classic Sₙ2-type mechanism.[8]

Experimental Protocol: Synthesis of a Phosphate Ester

-

Setup: Under an inert atmosphere, dissolve this compound 2-oxide in a dry, aprotic solvent (e.g., THF, dichloromethane).

-

Reagents: Add the desired alcohol followed by the dropwise addition of triethylamine at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or ³¹P NMR).

-

Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with a dilute acid solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Figure 2: A typical experimental workflow for alcoholysis.

Reaction with Amines

Amines react readily with this compound to yield the corresponding phosphoramidates. These reactions are fundamental to the synthesis of many biologically relevant molecules and ligands.[2]

-

Mechanism & Causality: The mechanism is analogous to that of alcoholysis, involving the nucleophilic attack of the amine's lone pair on the electrophilic phosphorus atom. Two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct. Alternatively, one equivalent of the amine can be used with an auxiliary non-nucleophilic base like triethylamine.[9] The reaction rate is influenced by the nucleophilicity and steric bulk of the amine.

-

Applications: This reaction is a key step in the synthesis of phosphoramidate prodrugs and is used to prepare precursors for cyclic diguanosine monophosphate (c-di-GMP).[2]

Table 2: Representative Reactions with Nucleophiles

| Nucleophile | Conditions | Product Type | Typical Yield |

| Methanol (CH₃OH) | Triethylamine, CH₂Cl₂, 0°C to RT | Phosphate Ester | High |

| Diethylamine (Et₂NH) | 2 equivalents, THF, RT | Phosphoramidate | Good to High |

| Phenylmagnesium bromide | THF, 0°C | Phenylphosphonate | Moderate |

Stereochemical Considerations

The stereochemical outcome of nucleophilic substitution at a chiral phosphorus center is a critical aspect of organophosphorus chemistry. For cyclic phosphorochloridates, the reaction pathway is heavily influenced by the ring structure.

Studies on related 1,3,2-dioxaphosphorinane systems have shown that nucleophilic displacement of the chloride generally proceeds with inversion of configuration at the phosphorus atom.[7] This provides strong evidence for a mechanism involving backside attack by the nucleophile, passing through a trigonal bipyramidal transition state where the incoming nucleophile and the outgoing chloride occupy apical positions.

Figure 3: Inversion of configuration during nucleophilic substitution.

Safety and Handling

This compound 2-oxide is a corrosive and moisture-sensitive compound.[1]

-

Handling: It should always be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.

-

Storage: The compound must be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent hydrolysis from atmospheric moisture.[1] Hydrolysis will produce hydrochloric acid and the corresponding phosphoric acid, degrading the reagent.

Conclusion

This compound is a highly valuable and reactive phosphorylating agent. Its reactions with nucleophiles such as alcohols and amines are efficient and often stereospecific, typically proceeding with an inversion of configuration at the phosphorus center. A thorough understanding of its reactivity, guided by the principles of nucleophilic substitution, allows for the rational design and synthesis of a vast array of complex organophosphorus compounds for applications spanning from drug discovery to materials science.

References

-

Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies . Semantic Scholar. [Link]

-

Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide (5a) with diethyl phosphonate (7a) . ResearchGate. [Link]

-

Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies . PMC. [Link]

-

Stereochemistry of electrophilic and nucleophilic substitutions at phosphorus . (PDF) ResearchGate. [Link]

-

1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide . SIELC Technologies. [Link]

-

1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide - Substance Details . EPA. [Link]

- US3316333A - Process for the preparation of phosphonites and phosphinites.

-

Synthesis of phosphites and phosphates of neuraminic acid and their glycosyl donor properties . PubMed. [Link]

-

Stereochemistry of Nucleophilic Substitution Reactions . YouTube. [Link]

-

General Features of Nucleophilic Substitution Reactions . St. Paul's Cathedral Mission College. [Link]

-

Arbuzov Reaction . Organic Chemistry Portal. [Link]

-

Michaelis–Arbuzov reaction . J&K Scientific LLC. [Link]

-

REACTIONS WITH NUCLEOPHILES – ATTACK AT THE METAL . Lecture Notes. [Link]

-

A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds . Scientific & Academic Publishing. [Link]

-

19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction . Chemistry LibreTexts. [Link]

Sources

- 1. This compound | 2428-06-0 | Benchchem [benchchem.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. spcmc.ac.in [spcmc.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds [article.sapub.org]

- 7. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at Phosphorus in Diastereomeric cis- and trans-2-Halogeno-4-methyl-1,3,2-dioxaphosphorinan-2-thiones: Experimental and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. semanticscholar.org [semanticscholar.org]

In-Depth Technical Guide: Physical Properties, Mechanistic Pathways, and Handling Protocols of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Executive Summary

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (CAS 2428-06-0) and its oxidized derivative, this compound 2-oxide (DMOCP, CAS 4090-55-5), are highly specialized cyclic phosphorochloridates[1]. As a Senior Application Scientist, I frequently utilize these reagents in the synthesis of complex organophosphorus compounds, including cyclic diguanosine monophosphate (c-di-GMP) and custom nucleoside phosphonic acids[2]. This guide deconstructs the physical properties, thermodynamic stability, and self-validating experimental protocols required to master these reagents in a drug development setting.

Molecular Architecture and Physical Properties

The structural foundation of these compounds relies on a six-membered dioxaphosphorinane ring. The physical state and reactivity profile shift significantly depending on the oxidation state of the central phosphorus atom.

Quantitative Data Summary

Table 1: Comparative Physical Properties of P(III) and P(V) Derivatives

| Property | This compound | This compound 2-oxide |

| CAS Number | 2428-06-0[1] | 4090-55-5[3] |

| Oxidation State | P(III) (Chlorophosphite) | P(V) (Chlorophosphate / DMOCP) |

| Molecular Weight | 168.56 g/mol [4] | 184.56 g/mol [3] |

| Physical State | Colorless to yellow liquid[5] | Crystalline solid / powder[3] |

| Density | 1.215 g/mL[5] | 1.416 g/cm³[3] |

| Boiling Point | 46.0–47.0 °C (at 1.6 mmHg)[5] | 152.1 °C (at 760 mmHg)[3] |

| Melting Point | N/A (Liquid at RT) | 97–102 °C[6] |

| Refractive Index | 1.4740–1.4760[5] | N/A |

Causality of Physical Properties

The 5,5-dimethyl substitution is not merely a structural anomaly; it provides critical steric shielding. In acyclic phosphorylating agents (e.g., diethyl chlorophosphate), the phosphorus center is highly susceptible to rapid, uncontrolled hydrolysis. In contrast, the gem-dimethyl groups in the dioxaphosphorinane ring project axially and equatorially, creating a steric bulk that repels ambient moisture, thereby increasing the reagent's shelf-life and handling stability[1]. Furthermore, this rigid chair conformation locks the stereoelectronic trajectory, ensuring that incoming nucleophiles attack the phosphorus center with high regioselectivity.

Chemical Reactivity and Mechanistic Pathways

The primary function of this compound is to act as a highly efficient phosphorylating agent[2]. The mechanism of action is driven by the electrophilicity of the phosphorus atom, which is enhanced by the electron-withdrawing chlorine and oxygen atoms.

When exposed to a nucleophilic target (such as the hydroxyl group of a nucleoside), the reaction proceeds via an

Figure 1: Synthesis and application workflow of this compound.

Experimental Methodologies & Handling Protocols

To ensure reproducibility, the synthesis and application of this reagent must be treated as a self-validating system. The following protocol details the synthesis of the P(V) 2-oxide (DMOCP), which is the most widely reported and reliable method for downstream drug development[2].

Protocol: Self-Validating Synthesis of DMOCP

Step 1: Inert Atmosphere Setup

-

Action: Purge a three-neck round-bottom flask with ultra-high purity Argon for 15 minutes.

-

Causality: The P-Cl bond is highly sensitive to moisture[2]. Even trace ambient humidity will hydrolyze the phosphorylating agent into an inactive phosphonic acid derivative.

Step 2: Reagent Dissolution

-

Action: Dissolve 1.0 equivalent of 2,2-dimethyl-1,3-propanediol in anhydrous toluene. Add 2.1 equivalents of Triethylamine (TEA).

-

Causality: Toluene is selected because its low dielectric constant suppresses the formation of ionic side products, favoring the concerted cyclization pathway. TEA is required to neutralize the HCl generated during the reaction.

Step 3: Controlled Phosphorylation

-

Action: Cool the system to 0 °C. Dropwise, add 1.0 equivalent of Phosphorus Oxychloride (

) over 30 minutes. -

Self-Validation Checkpoint: The immediate formation of a dense white precipitate (TEA·HCl) acts as an in-situ visual validation. If the precipitate does not form, the

has likely degraded, and the reaction must be aborted.

Step 4: Isolation and Argentometric Validation

-

Action: Filter the TEA·HCl salt under argon. Concentrate the filtrate in vacuo to yield the crude product.

-

Self-Validation Checkpoint: Perform an argentometric titration (using

) on a 10 mg aliquot of the product[5]. The stoichiometric precipitation of AgCl confirms the preservation of the active P-Cl bond, validating the reagent's efficacy before it is introduced to expensive nucleoside targets.

Applications in Advanced Therapeutics

In drug development, this compound and its 2-oxide are indispensable for synthesizing cyclic diguanosine monophosphate (c-di-GMP)[2]. c-di-GMP is a crucial secondary messenger in bacteria, regulating biofilm formation and pathogenicity. By utilizing this specific phosphorylating agent, researchers can achieve high-yield phosphodiester bond formation with minimal side reactions, accelerating the discovery of novel anti-biofilm antibiotics and immunomodulatory therapeutics.

References

-

Benchchem - this compound: Chemical Synthesis Applications.2

-

Echemi - 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinan-2-one Physical Properties. 3

-

Sigma-Aldrich - this compound 2-oxide Properties. 6

-

CymitQuimica - CAS 2428-06-0: this compound. 1

-

Benchchem - CAS 2428-06-0 Structural and Physical Properties. 4

-

Fisher Scientific - this compound, 97%, AcroSeal™. 5

Sources

- 1. CAS 2428-06-0: 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorin… [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 2428-06-0 | Benchchem [benchchem.com]

- 5. This compound, 97%, AcroSeal , Thermo Scientific 50 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.no]

- 6. This compound 2-oxide 95 4090-55-5 [sigmaaldrich.com]

2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane literature review

The following technical guide provides an in-depth review of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane , a critical organophosphorus intermediate used in the synthesis of ligands for homogeneous catalysis, flame retardants, and antioxidants.[1]

Synonyms: Neopentylene phosphorochloridite; 5,5-Dimethyl-2-chloro-1,3,2-dioxaphosphorinane CAS Registry Number: 796-22-5 (P(III) Chloride); Note: Often confused with its oxide (CAS 4090-55-5) or sulfide (CAS 4090-51-1).[1]

Part 1: Executive Summary

This compound is a cyclic phosphorochloridite derived from neopentyl glycol.[1] It serves as a highly reactive electrophilic phosphorus(III) building block. Its rigid six-membered ring structure imparts unique steric and electronic properties, making it a preferred backbone for synthesizing bulky phosphite and phosphoramidite ligands used in enantioselective catalysis (e.g., Rh-catalyzed hydroformylation).[1] Unlike acyclic analogs, the neopentyl backbone offers enhanced hydrolytic stability and specific bite angles in metal coordination.[1]

Part 2: Chemical Profile & Properties[1][2][3]

| Property | Data |

| Molecular Formula | C₅H₁₀ClO₂P |

| Molecular Weight | 168.56 g/mol |

| Appearance | Colorless to pale yellow liquid or low-melting solid |

| Boiling Point | ~80–85 °C at 10 mmHg (Estimated based on analogs) |

| Oxidation State | Phosphorus (III) |

| Reactivity Class | Electrophilic; Moisture-sensitive; Corrosive |

| Key Derivative | This compound 2-oxide (CAS 4090-55-5) |

Structural Integrity

The 5,5-dimethyl substitution on the 1,3,2-dioxaphosphorinane ring locks the conformation, reducing ring flipping compared to unsubstituted analogs.[1] This "Thorpe-Ingold" effect enhances the stability of derived ligands and influences the stereoselectivity of catalytic processes.

Part 3: Synthesis Protocol

Objective: Preparation of this compound from neopentyl glycol and phosphorus trichloride.

Reaction Scheme

The synthesis proceeds via the condensation of a 1,3-diol with PCl₃, releasing two equivalents of HCl.[1]

Figure 1: Stepwise condensation mechanism forming the cyclic phosphorochloridite.

Detailed Methodology

Safety Warning: PCl₃ is highly toxic and reacts violently with water.[1] Perform all operations in a fume hood under inert atmosphere (N₂ or Ar).

-

Equipment Setup:

-

3-neck round-bottom flask (500 mL) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser connected to an HCl scrubber (NaOH trap).[1]

-

Inert gas inlet (Nitrogen).

-

-

Reagents:

-

Phosphorus Trichloride (PCl₃): 1.05 equivalents (slight excess).

-

Neopentyl Glycol (2,2-Dimethyl-1,3-propanediol): 1.0 equivalent.[1]

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

-

Base (Optional but recommended): Triethylamine (2.05 equiv) to scavenge HCl, or rely on reflux to drive off HCl gas. Note: The "base-free" reflux method is preferred for industrial scale to avoid amine salt filtration.[1]

-

-

Procedure (Base-Free Reflux Method):

-

Step 1: Charge the flask with PCl₃ (1.05 equiv) and anhydrous solvent. Cool to 0°C.[1]

-

Step 2: Dissolve Neopentyl Glycol in the minimum amount of solvent.[1] Add this solution dropwise to the PCl₃ over 60 minutes. Crucial: Slow addition prevents oligomerization.[1]

-

Step 3: Allow the mixture to warm to room temperature. Evolution of HCl gas will be observed.[2][3]

-

Step 4: Heat the mixture to reflux (40°C for DCM, 110°C for Toluene) for 2–4 hours to drive the reaction to completion and expel remaining HCl.

-

Step 5: Solvent Removal: Remove solvent under reduced pressure.[1]

-

Step 6: Purification: Distill the residue under high vacuum.[1] The product is moisture-sensitive; store under nitrogen.[1]

-

Part 4: Reactivity & Applications

The P-Cl bond is the site of reactivity, allowing nucleophilic attack by alcohols, amines, and organometallics.[1]

Ligand Synthesis (Phosphites & Phosphoramidites)

Reaction with chiral alcohols (ROH) or amines (R₂NH) yields bulky monodentate or bidentate ligands.

-

Mechanism: Nucleophilic substitution at Phosphorus (Sɴ2-like).[1]

-

Application: These ligands are essential for Rh-catalyzed hydroformylation (converting alkenes to aldehydes) and Pd-catalyzed cross-coupling.[1]

Oxidation to P(V) Species

-

Oxide: Reaction with oxidizing agents (tBuOOH or O₂) yields This compound 2-oxide (CAS 4090-55-5), a stable phosphate intermediate.[1]

-

Sulfide: Reaction with elemental sulfur yields the sulfide derivative, often used as a precursor for antioxidants.[1]

Workflow Diagram: Reactivity Pathways

Figure 2: Divergent synthesis pathways from the core phosphorochloridite.[1]

Part 5: Handling & Safety (E-E-A-T)

Trustworthiness: The protocols described here rely on the exclusion of moisture. The P-Cl bond hydrolyzes rapidly to form H₃PO₃ and HCl, which degrades the reagent and corrodes equipment.[1]

-

Storage: Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield.[1]

-

Spill Control: Neutralize spills with sodium bicarbonate or lime before disposal.[1] Do not use water directly on the concentrated chemical.

References

-

Sigma-Aldrich. this compound 2-oxide Product Sheet. (Used for physical property correlation of the oxide derivative). Link

-

PubChem. Compound Summary: this compound 2-oxide (CAS 4090-55-5).[1][4]Link

-

Santa Cruz Biotechnology. this compound 2-oxide Safety Data Sheet.Link

-

Van Rooy, A., et al. "Phosphorus(III) Ligands in Homogeneous Catalysis."[1] Kluwer Academic Publishers, 2012.[1] (General reference for phosphorochloridite ligand synthesis).

-

Grokipedia. Phosphorochloridite Overview and Reactivity.[1]Link

Sources

Methodological & Application

Reaction of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane with primary amines

Application Note: Synthesis of Neopentyl-Protected Phosphoramidites

Executive Summary

This guide details the protocol for synthesizing 2-(alkylamino)-5,5-dimethyl-1,3,2-dioxaphosphorinanes via the nucleophilic substitution of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (neopentylene phosphorochloridite) with primary amines.

Unlike standard ethylene-glycol derived phosphoramidites, the 5,5-dimethyl (neopentyl) backbone incorporates the gem-dimethyl effect (Thorpe-Ingold effect). This structural rigidity significantly enhances thermal and hydrolytic stability, making these constructs ideal ligands for asymmetric catalysis and robust precursors for nucleotide synthesis.

Key Technical Advantages:

-

Enhanced Stability: The neopentyl backbone retards hydrolysis compared to unsubstituted dioxaphosphorinanes.

-

Self-Validating QC: Distinct

P NMR shifts allow real-time monitoring of reaction progress (P-Cl -

Scalability: The protocol is designed for scale-up from milligram to multigram quantities.

Reaction Mechanism & Chemical Logic

The reaction proceeds via an

Reaction Scheme:

Figure 1: Mechanistic pathway of phosphoramidite formation via nucleophilic substitution.

Experimental Protocol

Materials & Preparation

-

Reagent: this compound (Store under inert gas; moisture sensitive).

-

Solvent: Anhydrous THF or Toluene (Dried over Na/Benzophenone or molecular sieves; water content <50 ppm is critical).

-

Base: Triethylamine (Et

N), distilled from CaH -

Amine: Primary amine (Dried; if liquid, distill; if solid, dry under high vacuum).

Step-by-Step Methodology

Step 1: Setup

Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush continuously with dry Nitrogen (

Step 2: Reagent Dissolution Charge the flask with This compound (1.0 equiv) and anhydrous THF (0.2 M concentration). Cool the solution to 0°C using an ice bath.

Step 3: Base Addition

Add Triethylamine (1.1 - 1.2 equiv) via syringe. Note: Et

Step 4: Amine Addition Dissolve the Primary Amine (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction flask over 15–20 minutes.

-

Observation: A white precipitate (Et

N·HCl) will form immediately, indicating reaction progress.

Step 5: Reaction & Monitoring Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Checkpoint: Take a 0.5 mL aliquot, dilute with dry

(benzene-d6), and run a-

Complete: Disappearance of starting material (~148 ppm).

-

Product: Appearance of single peak (~138–142 ppm).

-

Step 6: Workup

-

Filtration: Filter the reaction mixture through a Schlenk frit or a pad of Celite under an inert atmosphere to remove the Et

N·HCl salt.[1][2] Do not use standard filter paper in open air to avoid hydrolysis. -

Concentration: Remove solvent from the filtrate under reduced pressure (Rotavap) at <40°C.

-

Purification:

-

Liquids: Vacuum distillation.

-

Solids: Recrystallization (typically from Hexane/Toluene).

-

Chromatography: If necessary, use Basic Alumina or Silica Gel pre-treated with 5% Et

N/Hexane. (Acidic silica will hydrolyze the P-N bond).

-

Quality Control & Characterization

The

Table 1:

| Species | Chemical Shift ( | Description | Action |

| Starting Material (P-Cl) | 145 – 155 | Sharp singlet | Continue stirring. |

| Product (P-NH-R) | 135 – 145 | Sharp singlet | Proceed to workup. |

| H-Phosphonate (Hydrolysis) | 5 – 20 | Doublet ( | FAILURE: Wet solvents used. Restart. |

| Phosphate Oxide (P=O) | -5 – +5 | Singlet | FAILURE: Air leak/Oxidation. |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and validation of phosphoramidites.

Troubleshooting & Stability Notes

-

Hydrolysis Sensitivity:

-

The P-N bond is labile to acid. Even slightly acidic silica gel can degrade the product during purification. Always dope the eluent with 1-5% Triethylamine if chromatography is required [1].

-

Symptom:[3][4][5] Appearance of a doublet at

10-20 ppm in NMR (

-

-

Oxidation:

-

Steric Bulk:

-

The 5,5-dimethyl group provides steric protection, making these reagents more stable than their ethylene glycol counterparts. However, extremely bulky amines (e.g., tert-butylamine) may require longer reaction times or reflux due to steric congestion at the phosphorus center.

-

References

-

Sigma-Aldrich. this compound 2-oxide Product Analysis. (Note: Reference establishes the neopentyl backbone stability and structural analogs).

-

Hebrew University of Jerusalem. 31 Phosphorus NMR: Chemical Shift Ranges and Coupling Constants. (Authoritative guide on P(III) vs P(V) shifts).

-

TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives. (Validation of phosphoramidite shift ranges).

-

National Institutes of Health (PubChem). 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide. (Structural data for the backbone).

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. Development of Amino-Functionalized Silica by Co-condensation and Alkylation for Direct Air Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide | C5H10O3P+ | CID 6335186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jeeng.net [jeeng.net]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Note: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane in Peptide Chemistry

[1][2][3]

Executive Summary

This compound exists in two primary oxidation states utilized in peptide synthesis: the P(V) oxide (often abbreviated as DMOCP ) and the P(III) chloride (Neopentylene chlorophosphite ).

-

DMOCP (P

): A potent condensing agent used to drive thermodynamically unfavorable reactions, such as head-to-tail peptide cyclization and the synthesis of cyclic dinucleotides (STING agonists). It functions analogously to BOP/PyBOP but generates a distinct phosphate byproduct that is often easier to remove. -

Neopentylene Chlorophosphite (P

): A derivatizing reagent used to introduce the 5,5-dimethyl-1,3,2-dioxaphosphorinane ring onto amino acid side chains (Ser/Thr/Tyr). This moiety serves as a bioreversible protecting group (prodrug strategy) or a stable phosphate mimic, enhancing the lipophilicity and cellular permeability of phosphopeptides.

Part I: DMOCP as a Peptide Coupling & Cyclization Reagent

Mechanism of Action

DMOCP functions by activating carboxylic acids to form a mixed anhydride intermediate. Unlike carbodiimides (DCC/EDC), which form O-acylisoureas, DMOCP forms a reactive acyl phosphonate species. This intermediate is highly susceptible to nucleophilic attack by amines, facilitating rapid amide bond formation with minimal racemization.

Key Advantages:

-

High Reactivity: Effective for sterically hindered amino acids (e.g., N-methylated residues, Aib).

-

Cyclization Efficiency: Promotes intramolecular head-to-tail cyclization at low concentrations, reducing dimerization.

-

Solubility: The reagent and its byproducts are soluble in common organic solvents (DCM, DMF), simplifying workup.

Visualization: DMOCP Activation Pathway

Caption: Activation of carboxylic acid by DMOCP to form a mixed anhydride, followed by aminolysis to yield the peptide bond.

Protocol: Head-to-Tail Peptide Cyclization

Objective: Cyclization of the linear precursor H-Phe-Pro-Val-Orn(Boc)-Leu-OH using DMOCP.

Materials:

-

Linear Peptide (Side-chain protected, C-term/N-term free).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF or DCM (Dilution is critical).

Step-by-Step Methodology:

-

Preparation of Linear Precursor:

-

Ensure the linear peptide is fully deprotected at the N- and C-termini (e.g., TFA cleavage from 2-CTC resin) but retains side-chain protection (e.g., Boc/tBu).

-

Note: DMOCP is compatible with acid-labile protecting groups if the reaction is kept neutral/basic.

-

-

Dilution (Pseudo-High Dilution):

-

Dissolve the linear peptide in anhydrous DMF to a concentration of 0.5 – 1.0 mM .

-

Rationale: High dilution favors intramolecular cyclization over intermolecular dimerization.

-

-

Activation & Cyclization:

-

Add DIPEA (3.0 equivalents) to the peptide solution.

-

Add DMOCP (1.2 – 1.5 equivalents) in one portion.

-

Stir the reaction under inert atmosphere (N2/Ar) at room temperature.

-

-

Monitoring:

-

Monitor via HPLC/LC-MS every 30 minutes. The reaction is typically complete within 1–4 hours.

-

Success Indicator: Disappearance of the linear mass [M+H]+ and appearance of the cyclic mass [M-18+H]+.

-

-

Workup:

-

Evaporate DMF under reduced pressure.

-

Dissolve residue in EtOAc/DCM and wash with 5% NaHCO3 (remove phosphate byproduct), 1M KHSO4, and Brine.

-

Dry over Na2SO4 and concentrate.[3]

-

Part II: Neopentylene Chlorophosphite for Phosphopeptide Synthesis

Mechanism of Action

The P(III) chloride form reacts with hydroxyl groups (Ser/Thr/Tyr) to form a phosphite triester . This intermediate is then oxidized (using t-BuOOH or Iodine) to a phosphate triester . Unlike standard benzyl/methyl phosphate protection, the 5,5-dimethyl-1,3,2-dioxaphosphorinane ring is extremely stable toward hydrolysis. It is often used to create "HepDirect" prodrugs or stable analogs where the phosphate is masked to allow cell permeation, and is only cleaved intracellularly by specific cytochrome P450 enzymes (CYP3A4).

Visualization: Phosphorylation & Oxidation Pathway

Caption: Synthesis of cyclic phosphate triesters via P(III) phosphitylation followed by oxidation.

Protocol: Synthesis of Fmoc-Ser(PO-Neopentyl)-OH Building Block

Objective: Synthesis of a stable, lipophilic phosphoserine building block for SPPS.

Materials:

-

Fmoc-Ser-OAlkyl (Carboxyl protected, e.g., Fmoc-Ser-OtBu or Fmoc-Ser-OBzl).

-

Reagent: this compound (P-III).[4]

-

Oxidant: tert-Butyl hydroperoxide (5.5 M in decane).

-

Base: Triethylamine (TEA).

Step-by-Step Methodology:

-

Phosphitylation:

-

Dissolve Fmoc-Ser-OtBu (1.0 eq) in anhydrous DCM at 0°C.

-

Add TEA (1.5 eq) followed by dropwise addition of Neopentylene chlorophosphite (1.1 eq).

-

Stir at 0°C for 30 mins, then warm to RT for 1 hour.

-

Checkpoint:

P NMR should show a single peak around ~120-130 ppm (characteristic of P(III) phosphite).

-

-

Oxidation:

-

Cool the mixture to -20°C.

-

Add t-BuOOH (1.5 eq) slowly.

-

Stir for 30 minutes.

-

Checkpoint:

P NMR shift moves to ~ -5 to -15 ppm (characteristic of P(V) phosphate).

-

-

Carboxyl Deprotection (for SPPS use):

-

If the C-terminus was tBu protected, treat with TFA/DCM (1:1) to yield the free acid: Fmoc-Ser(PO-Neopentyl)-OH .

-

Note: The cyclic phosphate ring is stable to TFA.

-

-

Application in SPPS:

-

Use this building block in standard Fmoc SPPS. The neopentyl group will remain intact throughout synthesis and cleavage, yielding a "masked" phosphopeptide .

-

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Low Yield (Cyclization) | Dimerization due to high concentration. | Increase dilution to <1 mM. Add reagent slowly via syringe pump. |

| Incomplete Coupling | Steric hindrance of N-methyl amino acids. | Use DMOCP at 50°C (microwave assisted) or switch solvent to NMP. |

| Hydrolysis of Reagent | Moisture in solvent/atmosphere. | DMOCP and Chlorophosphites are moisture sensitive. Use strictly anhydrous solvents and Ar atmosphere. |

| Oxidation Failure (P-III) | Old oxidant or steric bulk. | Switch from t-BuOOH to Iodine/Pyridine/Water or mCPBA (careful with Fmoc stability). |

References

-

Cyclic Dinucleotide Synthesis (STING Agonists)

- Title: Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists.

- Source: ACS Public

- Context: Describes the use of DMOCP for the critical cycliz

-

URL:[Link]

-

Phosphopeptide Prodrug Strategies

- Title: Biologically-cleavable phosphate protective groups: 4-Acyloxy-1,3,2-dioxaphosphorinanes as neutral l

- Source: Tetrahedron Letters.

- Context: Foundational work on using dioxaphosphorinane rings as stable, bio-reversible protecting groups.

-

URL:[Link]

-

Reagent Properties & Safety

-

General Phosphopeptide Synthesis

- Title: The synthesis of phosphopeptides.

- Source: Biopolymers (Peptide Science).

- Context: Review of phosphorylation strategies including P(III) vs P(V) reagents.

-

URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | SIELC Technologies [sielc.com]

- 5. US9994607B2 - Compounds - Google Patents [patents.google.com]

- 6. This compound 2-oxide 95 4090-55-5 [sigmaaldrich.com]

- 7. Sigma Aldrich this compound 2-oxide 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

Technical Guide: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane in Medicinal Chemistry

This guide details the applications of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane (and its oxidized derivative, DMOCP ) in medicinal chemistry.[1][2][3] It focuses on two high-impact areas: the synthesis of Cyclic Dinucleotide (CDN) STING agonists and the development of Cyclic Phosphate Prodrugs (related to HepDirect™ technology).

Executive Summary & Chemical Profile[4]

This compound refers to a class of phosphorus heterocycles used primarily as phosphorylating agents and activating reagents . In medicinal chemistry, they are critical for constructing complex nucleotide architectures and liver-targeting prodrugs.

Key Reagents

The term is often used interchangeably for two distinct oxidation states. It is critical to distinguish them:

| Reagent Name | Abbr. | CAS | Oxidation State | Primary Application |

| This compound | DM-DOP-Cl | 4090-51-1 | P(III) | Synthesis of cyclic phosphate/thiophosphate prodrugs. |

| This compound 2-oxide | DMOCP | 4090-55-5 | P(V) | Condensing agent for Cyclic Dinucleotide (CDN) synthesis (STING agonists). |

Application I: Synthesis of Cyclic Dinucleotides (STING Agonists)

Cyclic dinucleotides (e.g., cGAMP) are potent activators of the STING (Stimulator of Interferon Genes) pathway, a major target in cancer immunotherapy. DMOCP is the industry-standard reagent for the challenging "macrocycle closure" step, converting linear dinucleotides into cyclic forms.

Mechanism of Action: DMOCP-Mediated Cyclization

DMOCP acts as a highly reactive condensing agent. It activates the 3'-phosphate (or H-phosphonate) of a linear dinucleotide, creating a mixed anhydride intermediate. The free 5'-hydroxyl group then attacks the activated phosphorus, displacing the dimethyl-phosphate byproduct and closing the macrocycle.

Caption: DMOCP activates the terminal phosphate, facilitating intramolecular attack by the hydroxyl group to form the cyclic phosphodiester linkage.

Protocol: DMOCP-Mediated Macrocyclization

Objective: Cyclization of a linear dinucleotide (e.g., 5'-OH-G(2',5')pA-3'-H-phosphonate) to a protected cGAMP analog.

Reagents:

-

Substrate: Linear dinucleotide (fully protected, 5'-OH free).

-

Solvent: Anhydrous Pyridine.

-

Oxidant: Iodine (

) in Pyridine/Water (if starting from H-phosphonate).[3]

Step-by-Step Methodology:

-

Preparation: Dry the linear dinucleotide precursor (0.1 mmol) by co-evaporation with anhydrous pyridine (

mL). Dissolve in anhydrous pyridine (5 mL). -

Activation: Add DMOCP (0.5 mmol, 5 equiv) to the solution under Argon atmosphere.

-

Cyclization: Stir at room temperature for 30–60 minutes. Monitor by

P NMR.[3] The signal for the linear H-phosphonate (approx. 5-10 ppm) should disappear, replaced by the cyclic intermediate. -

Oxidation (if H-phosphonate used): Add a solution of Iodine (0.2 M) in Pyridine/Water (98:2) until a dark color persists. Stir for 10 minutes to convert the P(III) linkage to the stable P(V) phosphodiester.

-

Quench: Add aqueous

(10%) to quench excess iodine. -

Workup: Dilute with DCM, wash with TEAB buffer (0.1 M), dry over

, and concentrate. -

Purification: Purify the protected CDN via reverse-phase HPLC or silica gel chromatography.

Application II: Cyclic Phosphate Prodrugs (HepDirect™ Analogs)

The 5,5-dimethyl-1,3,2-dioxaphosphorinane ring is a critical scaffold for liver-targeted prodrugs (related to the HepDirect™ technology). While HepDirect specifically utilizes a 4-aryl-substituted ring, the 5,5-dimethyl analog is the fundamental "parent" scaffold used to synthesize cyclic phosphate prodrugs that mask the negative charge of nucleotides, improving cellular permeability.

Mechanism: CYP450 Activation

These prodrugs are designed to be stable in plasma but cleaved inside hepatocytes. Cytochrome P450 enzymes (specifically CYP3A4 ) oxidize the ring, leading to ring opening and release of the active phosphorylated drug.

Caption: CYP3A4 hydroxylates the ring C4 position, triggering spontaneous collapse to release the active drug payload.

Protocol: Synthesis of Nucleoside Cyclic Phosphates

Objective: Synthesis of a cyclic phosphate prodrug using the P(III) reagent DM-DOP-Cl .

Reagents:

-

Nucleoside: Protected nucleoside (e.g., 2',3'-isopropylidene adenosine).

-

Reagent: this compound (CAS 4090-51-1).

-

Base: Diisopropylethylamine (DIPEA) or Triethylamine (

). -

Oxidant: tert-Butyl hydroperoxide (

-BuOOH) or elemental Sulfur (

Step-by-Step Methodology:

-

Coupling: Dissolve the protected nucleoside (1.0 equiv) and DIPEA (3.0 equiv) in anhydrous DCM at -78°C.

-

Addition: Dropwise add This compound (1.2 equiv) dissolved in DCM.

-

Reaction: Allow the mixture to warm to 0°C over 1 hour. Formation of the P(III) phosphite intermediate is quantitative.

-

Oxidation (P-III

P-V):-

For Phosphate: Add

-BuOOH (5.0 M in decane, 2.0 equiv) at 0°C. Stir for 30 mins. -

For Phosphorothioate: Add elemental Sulfur (

) dissolved in

-

-

Workup: Quench with saturated

. Extract with DCM. -

Purification: The product is a cyclic phosphate triester. It is often a mixture of diastereomers (due to the chiral phosphorus center if the nucleoside is chiral). Separate via silica gel chromatography.

Stability & Handling Guidelines

Both reagents are moisture-sensitive and corrosive. Strict adherence to anhydrous techniques is required.

| Parameter | Guideline |

| Storage | Store at -20°C under Argon/Nitrogen. The P(III) chloride degrades rapidly if exposed to moisture, releasing HCl. |

| Solvents | Use only anhydrous solvents (Pyridine, DCM, MeCN) dried over molecular sieves (3Å or 4Å). |

| Quenching | Excess reagent should be quenched with methanol or aqueous bicarbonate. Do not dispose of unquenched reagent in organic waste. |

| Toxicity | Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage. Handle in a fume hood. |

References

-

Cyclic Dinucleotide Synthesis: G Gaffney et al. "Vinylphosphonate-based cyclic dinucleotides enhance STING-mediated cancer immunotherapy." Eur. J. Med.[5] Chem. (2023).[2][5] Link[5]

-

DMOCP Reagent Profile: "this compound 2-oxide." PubChem Database. Link

-

HepDirect Prodrugs: Erion, M. D., et al. "Design, synthesis, and characterization of a series of cytochrome P(450) 3A-activated prodrugs (HepDirect prodrugs)." J. Am. Chem. Soc. (2004).[6] Link

-

Oligonucleotide Cyclization: Stawinski, J., & Strömberg, R. "Di- and Oligonucleotide Synthesis Using H-Phosphonate Chemistry." Methods in Molecular Biology. Link

Sources

- 1. Fluorescent analogs of cyclic and linear dinucleotides as phosphodiesterase and oligoribonuclease activity probes - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25394F [pubs.rsc.org]

- 2. uochb.cz [uochb.cz]

- 3. researchgate.net [researchgate.net]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. uochb.cz [uochb.cz]

- 6. philadelphia.edu.jo [philadelphia.edu.jo]

One-pot synthesis using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane

Application Note: Advanced One-Pot Synthesis Protocols Using 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane and Its Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Oligonucleotide Synthesis, Cyclic Dinucleotides (STING Agonists), and Phospholipid Ether Analogs

Introduction and Mechanistic Rationale

The construction of complex organophosphorus compounds—such as cyclic dinucleotides (e.g., c-di-GMP, cGAMP) and functionalized phospholipid ether analogs—requires highly chemoselective reagents that can operate under mild conditions. This compound (NPC) , a P(III) phosphitylating agent, and its oxidized P(V) counterpart, This compound 2-oxide (DMOCP or NPCl) , have emerged as gold-standard reagents for one-pot, multi-step phosphorylations[1][2][3].

The Causality of the Dioxaphosphorinane Scaffold

The structural design of the 5,5-dimethyl-1,3,2-dioxaphosphorinane ring is not arbitrary; it is engineered for kinetic control.

-

Steric Shielding: The neopentyl-like 5,5-dimethyl substitution provides exceptional steric bulk around the phosphorus center[4][5]. This geometry suppresses off-target nucleophilic attacks and locks the intermediate into a stable conformation, preventing unwanted pseudo-rotation during the transition state[4].

-

Moisture Sensitivity vs. One-Pot Efficiency: P(III) intermediates are notoriously susceptible to hydrolytic degradation. By performing phosphitylation (or H-phosphonate activation) and subsequent oxidation/sulfurization in a single reaction vessel, researchers bypass the need to isolate fragile intermediates, thereby maximizing yield and preserving stereochemical integrity[3][6].

Figure 1: One-pot phosphitylation and oxidation workflow using the P(III) NPC reagent.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. In-process analytical checks (e.g., HPLC sampling prior to oxidation) are embedded to confirm intermediate formation before proceeding to irreversible steps.

Protocol A: One-Pot H-Phosphonate Coupling via DMOCP (Phospholipid Synthesis)

This protocol utilizes the P(V) derivative, DMOCP, to activate an H-phosphonate monoester, facilitating nucleophilic attack by a second alcohol, followed by immediate oxidation to a phosphodiester[3].

Reagents & Materials:

-

H-phosphonate monoester (e.g., 12-(p-iodophenyl)dodecyl-H-phosphonate) (1.0 eq)

-

Second alcohol (e.g., N-BOC-ethanolamine) (3.0 eq)

-

DMOCP (NPCl) (3.0 eq)

-

Anhydrous Pyridine (Solvent and Base)

-

Oxidation Solution: Iodine in Pyridine/THF/Water (5:5:1 v/v/v)

Step-by-Step Methodology:

-

Activation and Coupling: Dissolve the dried H-phosphonate monoester (1.0 eq) and the second alcohol (3.0 eq) in anhydrous pyridine under an argon atmosphere.

-

Causality: Pyridine acts as both the solvent and an acid scavenger, preventing the degradation of acid-labile protecting groups (like BOC)[3].

-

-

DMOCP Addition: Add DMOCP (3.0 eq) to the stirring solution at room temperature. Stir for 40–60 minutes.

-

Validation Check: Withdraw a 5 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the disappearance of the starting H-phosphonate and the formation of the mixed anhydride intermediate.

-

-

In Situ Oxidation: Once coupling is confirmed, inject the Iodine/Pyridine/THF/Water solution directly into the reaction flask. Stir for 10 minutes.

-

Causality: Water serves as the nucleophilic oxygen donor, while iodine oxidizes the phosphorus center. THF ensures the homogenous solubility of the iodine[3].

-

-

Quench and Workup: Quench the reaction with an aqueous sodium thiosulfate (

) solution.-

Causality:

instantly reduces unreacted

-

Figure 2: One-pot H-phosphonate coupling and oxidation activated by DMOCP.

Protocol B: One-Pot Cyclization of Dinucleotides (c-di-GMP/cGAMP Synthesis)

This method highlights the use of DMOCP to force the macrocyclization of linear dinucleotides, a critical step in synthesizing STING pathway agonists[2][6][7].

Step-by-Step Methodology:

-

Macrocyclization: To a concentrated solution of the deprotected linear dinucleotide in anhydrous solvent, add DMOCP (3.5 eq). Stir vigorously for 10 minutes[2].

-

Causality: The high concentration of DMOCP rapidly activates the terminal phosphate, driving intramolecular cyclization over intermolecular polymerization[2].

-

-

Oxidation: Add

(10 eq relative to DMOCP) followed immediately by solid -

Quench: Pour the mixture into an Erlenmeyer flask containing

and-

Caution: The mixture will foam vigorously due to

evolution. Ensure the receiving flask is adequately oversized[2].

-

Quantitative Data and Reaction Parameters

The following table summarizes the optimized stoichiometric parameters and expected outcomes for the one-pot methodologies described above, enabling rapid cross-comparison for assay development.